molecular formula C6H9N3 B1580577 2-Hydrazinyl-3-methylpyridine CAS No. 4930-99-8

2-Hydrazinyl-3-methylpyridine

Cat. No. B1580577
CAS RN: 4930-99-8
M. Wt: 123.16 g/mol
InChI Key: IRZALWDJCUHVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-3-methylpyridine is represented by the formula C6H9N3 . Unfortunately, the specific structural details or a graphical representation of the molecule were not found in the search results.


Physical And Chemical Properties Analysis

The physical form of 2-Hydrazinyl-3-methylpyridine is solid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Enhanced Sensitivity in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry

2-Hydrazinyl-3-methylpyridine has been utilized as a derivatization reagent for the analysis of oxosteroids using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). This application provides significantly enhanced sensitivity, achieving a 70-1600-fold increase in sensitivity for the detection of mono-oxosteroids compared to intact steroids. This breakthrough enables the reproducible quantification of nanogram/gram levels of androgens like 5alpha-dihydrotestosterone in human prostate with just a 10-mg sample size (Higashi, Yamauchi, & Shimada, 2005).

Building Blocks for Synthesis of Functionalized Compounds

The compound is also pivotal in the synthesis of various functionalized compounds containing pyridazine and related moieties. It serves as a fundamental building block for creating diverse types of compounds, demonstrating its versatility in organic synthesis. This includes the preparation of compounds like 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones and 1-pyridazin-3-yl-1H-pyrazole derivatives, showcasing the wide applicability of 2-Hydrazinyl-3-methylpyridine in medicinal chemistry and materials science (Svete, 2005).

Spectroscopic Analysis and Structural Insights

Another notable application involves the synthesis and spectroscopic analysis of a pyridine derivative, providing significant structural insights through X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This research demonstrates the compound's utility in elucidating structural differences and supramolecular interactions, contributing to a deeper understanding of its chemical behavior and potential applications in designing new materials and chemical sensors (Tranfić et al., 2011).

Antimicrobial and DNA Interaction Studies

Additionally, 2-Hydrazinyl-3-methylpyridine derivatives have been explored for their antimicrobial properties and interactions with DNA. Studies on silver(I) complexes of pyridine derivatives have revealed considerable activity against certain bacteria and the yeast Candida albicans. These findings highlight the compound's potential in developing new antimicrobial agents and its role in studying DNA interactions, which is crucial for advancing therapeutic applications and understanding the molecular basis of drug-DNA interactions (Abu-Youssef et al., 2010).

Safety And Hazards

The safety information for 2-Hydrazinyl-3-methylpyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(3-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZALWDJCUHVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290735
Record name 2-hydrazinyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-3-methylpyridine

CAS RN

4930-99-8
Record name 4930-99-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in U.S. Pat. No. 4,260,767 (1981). A mixture of 2-bromo-3-methylpyridine (29.0 g, 169 mmol) and hydrazine monohydrate (60 mL, 1.24 mol) was heated and stirred at 100° C. for 4 hours. The mixture was ice cooled, and the resulting crude crystals were filtered. The crystals were washed with cold water and air dried, and recrystallized from chloroform/hexane to give the title compound (12.5 g, 60% yield).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-3-methylpyridine
Reactant of Route 3
2-Hydrazinyl-3-methylpyridine
Reactant of Route 4
2-Hydrazinyl-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Hydrazinyl-3-methylpyridine
Reactant of Route 6
2-Hydrazinyl-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.